molecular formula C12H22O2 B093184 Cyclohexylmethyl isovalerate CAS No. 15840-95-6

Cyclohexylmethyl isovalerate

Cat. No. B093184
CAS RN: 15840-95-6
M. Wt: 198.3 g/mol
InChI Key: OPKFCIJVNFYFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl isovalerate is an organic compound that belongs to the family of esters. It is a colorless liquid with a fruity odor, which makes it a popular ingredient in perfumes and cosmetics. Cyclohexylmethyl isovalerate has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism Of Action

Cyclohexylmethyl isovalerate has been shown to bind to the benzodiazepine site on GABA receptors, which enhances the activity of the receptor. This leads to increased inhibition of neuronal activity in the brain, which can have a calming effect and reduce anxiety.

Biochemical And Physiological Effects

Cyclohexylmethyl isovalerate has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate GABA receptor activity, it has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyclohexylmethyl isovalerate in lab experiments is its ability to modulate GABA receptor activity. This can be useful in studying the role of GABA receptors in various physiological processes, such as anxiety and sleep. However, one of the limitations of using cyclohexylmethyl isovalerate is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct accurate experiments.

Future Directions

There are a number of potential future directions for research on cyclohexylmethyl isovalerate. One area of interest is its potential use as a therapeutic agent for anxiety disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of cyclohexylmethyl isovalerate and its potential applications in scientific research.

Synthesis Methods

Cyclohexylmethyl isovalerate can be synthesized through the esterification of isovaleric acid with cyclohexylmethanol. The reaction is typically catalyzed by sulfuric acid and is carried out under reflux conditions. The resulting product is then purified through distillation to obtain pure cyclohexylmethyl isovalerate.

Scientific Research Applications

Cyclohexylmethyl isovalerate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. One of the main areas of research has been its ability to modulate the activity of GABA receptors in the brain. GABA receptors are responsible for regulating the activity of neurons in the brain and are involved in a wide range of physiological processes, including anxiety, sleep, and muscle relaxation.

properties

CAS RN

15840-95-6

Product Name

Cyclohexylmethyl isovalerate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

cyclohexylmethyl 3-methylbutanoate

InChI

InChI=1S/C12H22O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3

InChI Key

OPKFCIJVNFYFCT-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCC1CCCCC1

Canonical SMILES

CC(C)CC(=O)OCC1CCCCC1

Other CAS RN

15840-95-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.